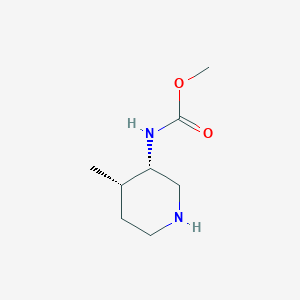

cis-3-Methoxycarbonylamino-4-methylpiperidine

Description

Properties

IUPAC Name |

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKJOHNINGLAQ-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@H]1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820575-25-4, 694495-64-2 | |

| Record name | Carbamic acid, N-[(3S,4S)-4-methyl-3-piperidinyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820575-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694495-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of cis-3-Methoxycarbonylamino-4-methylpiperidine

This technical guide details the structural elucidation of cis-3-Methoxycarbonylamino-4-methylpiperidine , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .

Executive Summary & Chemical Context

Target Molecule: this compound Role: Key chiral building block for Tofacitinib (CP-690,550).[1] Critical Quality Attribute: The relative stereochemistry between the C3-amino and C4-methyl substituents must be cis ((3R,4R) absolute configuration in the final drug scaffold, though the intermediate is often isolated as a racemate or specific enantiomer depending on the resolution step).

The primary analytical challenge is distinguishing the desired cis-isomer from the thermodynamically stable trans-isomer, which is a common byproduct of the pyridine hydrogenation synthetic route.

Synthetic Origin

The molecule is typically generated via the catalytic hydrogenation of (4-methylpyridin-3-yl)carbamic acid methyl ester . This reduction creates two new stereocenters at C3 and C4.[2]

-

Desired Outcome: cis-isomer (Kinetic or specific catalyst control).

-

Impurity: trans-isomer (Thermodynamic product).

Analytical Strategy: The Elucidation Workflow

To definitively assign the structure, we employ a "Triad of Evidence" approach: Mass Spectrometry (MS) for composition, Nuclear Magnetic Resonance (NMR) for relative stereochemistry, and X-Ray Crystallography for absolute configuration (if solid).[2]

The Logic of Stereochemical Differentiation

The differentiation relies on the conformational preferences of the piperidine ring.[2]

-

Trans-isomer: Adopts a chair conformation where both bulky substituents (C3-Carbamate and C4-Methyl) are diequatorial to minimize 1,3-diaxial strain.

-

Consequence: The protons at C3 (H3) and C4 (H4) are trans-diaxial .

-

-

Cis-isomer: Must place one substituent equatorial and one axial.

-

Consequence: The protons at C3 and C4 are in an axial-equatorial relationship.

-

This geometric difference leads to distinct coupling constants (

Workflow Visualization

Caption: Logical workflow for distinguishing cis/trans piperidine isomers using NMR coupling constants.

Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Ensure free rotation and minimize aggregation for sharp signals.

-

Solvent Selection: Use DMSO-d6 or CDCl3 . DMSO-d6 is often preferred for carbamates to sharpen the NH proton signal and prevent exchange.

-

Concentration: Dissolve 5–10 mg of the isolated oil/solid in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug if any inorganic salts (from hydrogenation catalysts) remain.[2]

Protocol B: NMR Acquisition Parameters

Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of the H3/H4 multiplets).

-

Experiment 1: 1H Standard: 16 scans, 30° pulse angle, D1 = 1.0s.

-

Experiment 2: 1H Homodecoupling (Optional): Irradiate the Methyl-4 signal to simplify the H4 and H3 multiplets.

-

Experiment 3: NOESY: Mixing time = 500ms. Critical for observing spatial proximity between the carbamate NH/Me and the ring methyl.[2]

Data Interpretation & Reference Values

The following table summarizes the expected NMR data distinguishing the isomers. Note that chemical shifts (

Comparative NMR Data Table

| Feature | Cis-Isomer (Target) | Trans-Isomer (Impurity) | Structural Logic |

| H-3 Signal Multiplicity | Multiplet (dt or q-like) | Multiplet (td or tt) | Dependent on neighbors. |

| 3.0 – 5.0 Hz | 10.0 – 12.0 Hz | Cis: H3(eq)/H4(ax) is gauche ( | |

| C4-Methyl Shift | Often similar; less diagnostic than | ||

| NOE Correlation | Strong NOE between H3 and H4 is absent or weak.[2] | Strong NOE may be observed depending on conformation.[2] | Cis: Substituents are close; protons are distant.[2] |

| NOE (Me-Group) | Correlation between NH(carbamate) and Me(4) .[2] | No correlation between NH and Me(4). | Cis: Substituents on same face.[2] |

Mechanistic Explanation of Coupling ( )

According to the Karplus relationship :

-

Trans-Diaxial (

): Max coupling ( -

Axial-Equatorial (

): Minimized coupling (

Critical Note: If the piperidine nitrogen is unsubstituted (NH), the ring may undergo rapid chair-flipping.[2] However, the bulky carbamate group at C3 generally anchors the conformation. If the spectrum is broad, perform the NMR at 323 K (50°C) or convert to the HCl salt to lock the conformation.

Synthesis & Purification Insight

While this guide focuses on elucidation, understanding the source aids analysis.[2]

-

Reaction: Hydrogenation of Methyl (4-methylpyridin-3-yl)carbamate.

-

Catalyst Influence:

-

Rh/C or Rh/Al2O3: Favors cis -isomer (kinetic control).

-

Pd/C: Can lead to higher ratios of trans-isomer or over-reduction.

-

-

Purification: The cis and trans isomers often have distinct solubilities. The cis-isomer (as a salt) can frequently be crystallized from alcohols (MeOH/iPrOH), whereas the trans-isomer remains in the mother liquor.[2]

References

-

Pfizer Inc. "Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives."[2][4][5] Organic Process Research & Development. Describes the synthesis of Tofacitinib and the resolution of the cis-piperidine intermediate.

-

Ripin, D. H. B., et al. "Development of a Scaleable Route to CP-690,550 (Tofacitinib)."[2][5] Organic Process Research & Development. Detailed discussion on the hydrogenation of the pyridine precursor and stereocontrol.

-

Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Standard text for Karplus relationships in cyclohexane/piperidine systems.

-

[2]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

Biological Activity of Substituted Piperidine Derivatives

Executive Summary: The Privileged Scaffold

In medicinal chemistry, few heterocycles command the ubiquity and versatility of the piperidine ring. Defined as a "privileged structure," the piperidine scaffold serves not merely as a linker but as a critical thermodynamic anchor in drug-target interactions. Its saturated, six-membered ring offers a unique balance of conformational flexibility and rigidity, allowing it to orient pharmacophores with high precision within lipophilic binding pockets.

This guide analyzes the biological activity of substituted piperidine derivatives, moving beyond basic pharmacology to explore the structural activity relationships (SAR) that drive potency in CNS and oncology therapeutics. We focus on the causality of experimental design—why specific substitutions function—and provide validated protocols for their evaluation.

Structural Activity Relationship (SAR) Analysis

The biological efficacy of a piperidine derivative is rarely accidental; it is the result of precise tuning at specific ring positions.

The Nitrogen Anchor (Position 1)

The secondary amine nitrogen is the primary handle for modulating physicochemical properties.

-

Basicity & Ionization: The pKa of the piperidine nitrogen (~11.0) ensures it is protonated at physiological pH. This positive charge is critical for ionic bonding with anionic residues (e.g., Aspartate) in G-protein coupled receptors (GPCRs).

-

Substitution Effects: Alkylation or acylation at Position 1 dramatically shifts lipophilicity (LogP).

-

N-Benzyl groups (as seen in Donepezil) often target the peripheral anionic site of enzymes like Acetylcholinesterase (AChE).

-

N-Phenethyl groups (as seen in Fentanyl) enhance blood-brain barrier (BBB) permeability due to increased lipophilicity.

-

The Pharmacophore Vector (Position 4)

Position 4 is the most sterically accessible site for attaching bulky pharmacophores without disrupting the chair conformation of the ring.

-

Symmetry vs. Chirality: 4-substitution preserves symmetry, simplifying synthesis. However, introducing a chiral center at Position 3 or 2 can lock the ring into a specific conformer, enhancing selectivity but increasing synthetic complexity.

-

Mechanistic Impact: In antipsychotics like Haloperidol, the 4-position bears the butyrophenone tail, which is essential for dopamine D2 receptor antagonism.

Visualization: SAR Logic Flow

The following diagram illustrates the functional roles of specific ring positions.

Figure 1: Functional mapping of the piperidine scaffold. Position 1 governs ADME properties, while Position 4 drives primary target engagement.

Therapeutic Applications & Mechanisms[1][2][3]

Central Nervous System (CNS) Agents

The piperidine ring is dominant in CNS drug discovery due to its ability to mimic the ethylamine chain of neurotransmitters (dopamine, serotonin).

-

Alzheimer’s Disease: Donepezil utilizes an N-benzylpiperidine moiety.[1][2] The piperidine nitrogen binds to the anionic subsite of AChE, while the benzyl group interacts with the peripheral anionic site via

- -

Analgesics: Fentanyl derivatives rely on a 4-anilidopiperidine core. The high lipophilicity allows rapid CNS entry, while the rigid piperidine ring orients the phenyl groups to activate

-opioid receptors.

Oncology (Kinase Inhibitors)

In oncology, piperidines often serve as solubility-enhancing groups that also participate in hydrogen bonding within the ATP-binding pocket of kinases.

-

ALK Inhibitors: Ceritinib contains a piperidine ring that protrudes into the solvent-exposed region of the Anaplastic Lymphoma Kinase (ALK), improving water solubility and pharmacokinetic profiles.

-

CDK4/6 Inhibitors: Palbociclib utilizes a related piperazine/piperidine structure to inhibit cell cycle progression.

Comparative Data: FDA-Approved Piperidines

| Drug Name | Primary Indication | Mechanism of Action | Key Piperidine Role |

| Donepezil | Alzheimer's Disease | AChE Inhibitor | Binds catalytic anionic site; N-benzyl group anchors to peripheral site. |

| Haloperidol | Schizophrenia | D2 Receptor Antagonist | 4-substituted piperidine provides rigid linker for receptor locking. |

| Ritalin (Methylphenidate) | ADHD | DAT/NET Inhibitor | Piperidine ring mimics dopamine structure, blocking reuptake transporters. |

| Ceritinib | NSCLC (Lung Cancer) | ALK Tyrosine Kinase Inhibitor | Solubilizing group; H-bond interactions in solvent front. |

Experimental Protocols

As a scientist, reproducibility is paramount. The following protocols are designed with self-validating controls to ensure data integrity.

Primary Assay: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

This assay quantifies the potency of piperidine derivatives against AChE, a standard screen for neuroprotective agents.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[3] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Reagents:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0). Why? Optimal pH for human AChE activity.

-

Enzyme: Human Recombinant AChE (0.1 U/mL).

-

Substrate: Acetylthiocholine Iodide (ATCh, 0.5 mM).

-

Reagent: DTNB (0.3 mM).

-

Test Compounds: Dissolved in DMSO (Final DMSO < 1% to prevent enzyme denaturation).

Step-by-Step Methodology:

-

Preparation: In a 96-well microplate, add 150 µL of Phosphate Buffer to all wells.

-

Inhibitor Addition: Add 20 µL of Test Compound (various concentrations).

-

Control: Add 20 µL of Vehicle (Buffer/DMSO) to "100% Activity" wells.

-

Blank: Add 20 µL of Vehicle to "No Enzyme" wells.

-

-

Enzyme Incubation: Add 20 µL of AChE solution. Incubate at 25°C for 15 minutes.

-

Scientific Rationale: Pre-incubation allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes.

-

-

Reaction Initiation: Add 10 µL of ATCh / DTNB mixture.

-

Measurement: Monitor Absorbance (412 nm) every 30 seconds for 10 minutes (Kinetic Mode).

-

Analysis: Calculate the velocity (

) of the reaction (slope of Abs vs. Time).

Assay Workflow Visualization

Figure 2: Kinetic workflow for the Ellman's Acetylcholinesterase Inhibition Assay.

Synthesis & Methodology Overview

Accessing diverse piperidine scaffolds requires robust synthetic strategies.[4] Modern medicinal chemistry favors methods that allow late-stage functionalization.

-

Catalytic Hydrogenation: The reduction of substituted pyridines using Pd/C or PtO2 is the most direct route. However, it often yields cis/trans mixtures requiring chiral resolution.

-

Multicomponent Reactions (MCRs): The Petasis or Mannich reactions can assemble highly substituted piperidines in a single step, ideal for library generation.

-

C-H Activation: Recent advances allow for the direct functionalization of the sp3 carbons (positions 2 and 3) of the piperidine ring, enabling "scaffold hopping" without de novo synthesis.

References

-

BenchChem. (2025).[3] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from

-

National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. European Journal of Medicinal Chemistry. Retrieved from

-

MDPI. (2023).[5] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from

-

American Chemical Society (ACS). (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.[6][7] ACS Omega. Retrieved from

-

BenchChem. (2025).[3] Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Retrieved from

Sources

- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ninho.inca.gov.br [ninho.inca.gov.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry. Its prevalence in a vast number of natural products and clinically approved pharmaceuticals has firmly established it as a "privileged scaffold".[1][2] This status is not arbitrary; it is rooted in a unique combination of favorable physicochemical properties, three-dimensional structural diversity, and synthetic tractability. The piperidine core imparts basicity, which is crucial for aqueous solubility and target engagement, while its non-planar, flexible chair conformation allows for precise spatial orientation of substituents to optimize interactions with biological targets.[3] This guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental properties, core synthetic methodologies, structure-activity relationships across key therapeutic areas, and its pharmacokinetic implications. By synthesizing technical details with field-proven insights, this document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The Piperidine Core: Fundamental Structural and Physicochemical Properties

The enduring success of the piperidine scaffold in drug design is a direct consequence of its intrinsic chemical and physical characteristics. As a saturated heterocycle, it offers a distinct three-dimensional geometry that contrasts sharply with the flat, aromatic rings often found in initial screening hits.

The piperidine ring typically adopts a stable chair conformation, which minimizes steric and torsional strain. This conformation places substituents in either axial or equatorial positions, a critical feature that medicinal chemists exploit to fine-tune binding affinity and selectivity. The stereochemistry of these substituents can profoundly impact biological activity, with different stereoisomers often exhibiting unique receptor binding profiles.[1][4]

A defining feature of the piperidine ring is the basicity of its nitrogen atom. This allows for the formation of salts, significantly enhancing aqueous solubility—a critical factor for drug formulation and bioavailability. Furthermore, the protonated nitrogen can form strong ionic bonds and hydrogen bonds with biological targets, such as the acidic residues (e.g., aspartate, glutamate) commonly found in enzyme active sites and receptor binding pockets.[2][3]

When compared to other common saturated nitrogen heterocycles, the unique advantages of piperidine become apparent.

| Property | Piperidine | Pyrrolidine (5-membered) | Piperazine (6-membered, 2 N's) | Key Considerations for Drug Design |

| pKa of Conjugate Acid | ~11.22 | ~11.27 | pKa1 ~9.73, pKa2 ~5.59 | Piperidine and pyrrolidine are strong bases, ideal for forming strong ionic interactions. Piperazine offers two sites for substitution and modulated basicity, which can be useful for fine-tuning properties.[2][5] |

| logP (Octanol/Water) | 0.84 | 0.46 | -1.13 | Piperidine is more lipophilic than its smaller and two-nitrogen counterparts. This can enhance membrane permeability but may also increase the risk of off-target interactions or metabolic liabilities if not properly managed.[2][5] |

| Conformational Flexibility | Moderate (Chair-boat interconversion) | High (Envelope/Twist) | Moderate (Chair conformations) | Piperidine offers a balance of structural rigidity and flexibility, providing a stable scaffold that can still adapt to a binding pocket. This conformational restriction can be advantageous for achieving high binding affinity.[2] |

Synthesis of the Piperidine Scaffold: Core Methodologies

The widespread use of piperidine in drug discovery is heavily supported by the existence of robust and versatile synthetic methods for its construction and derivatization.

Catalytic Hydrogenation of Pyridine Derivatives

One of the most direct and widely used methods for synthesizing the piperidine core is the catalytic hydrogenation of substituted pyridines.[6][7] This approach is attractive due to the commercial availability of a vast array of pyridine starting materials. The reaction typically proceeds with high cis-diastereoselectivity, yielding piperidines where substituents on the same side of the pyridine ring remain on the same side of the new piperidine ring.[6][8]

-

To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure vessel, add Palladium on carbon (Pd/C, 5-10 mol%).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir the reaction mixture at a set temperature (room temperature to 80 °C) for 12-48 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude piperidine product, which can be purified by column chromatography or crystallization.

Intramolecular Cyclization Strategies

Building the piperidine ring from acyclic precursors via intramolecular cyclization offers a powerful way to control substitution patterns and stereochemistry. A variety of chemical transformations can be employed to achieve this ring closure.[9]

-

Reductive Amination: Cyclization of δ-amino ketones or δ-amino aldehydes is a common strategy. The initial imine or enamine formation is followed by reduction to form the piperidine ring.

-

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or nitrile is an effective method for forming the piperidine scaffold.[6][9]

-

Metal-Catalyzed Cyclization: Modern organometallic chemistry has introduced powerful methods, such as palladium- or gold-catalyzed amination of alkenes, to construct the piperidine ring with high efficiency and selectivity.[9]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The true power of the piperidine scaffold is demonstrated by its successful application across a multitude of therapeutic areas. Its structural versatility allows it to serve as a central framework for orienting pharmacophoric groups toward their biological targets with high precision.

Central Nervous System (CNS) Disorders

The ability to cross the blood-brain barrier and interact with neurotransmitter receptors makes the piperidine scaffold invaluable for CNS drug discovery.[5]

Piperidine-based structures are central to the development of potent analgesics targeting opioid receptors.[1] The synthetic opioid Fentanyl is a classic example, featuring a 4-anilidopiperidine core that is critical for its high affinity for the µ-opioid receptor.

-

SAR Insights:

-

The piperidine nitrogen is essential for binding, forming a key ionic interaction with an aspartate residue (Asp147) in the µ-opioid receptor.

-

The N-phenethyl group occupies a large hydrophobic pocket, and modifications here significantly impact potency.

-

The 4-anilido group is crucial for activity, with substitutions on the aniline phenyl ring and the propionamide group modulating affinity and selectivity.

-

| Compound (Fentanyl Analog) | R (at N1) | R' (at C4-N) | µ-Opioid Receptor Binding Affinity (Ki, nM) |

| Fentanyl | Phenethyl | Phenyl | 0.39 |

| Alfentanil | 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | Phenyl | 1.1 |

| Sufentanil | 4-(methoxymethyl)-1-(2-thienyl)ethyl | Phenyl | 0.017 |

| Remifentanil | Methyl propanoate | Phenyl | 0.05 |

Data adapted from literature sources for illustrative purposes.

-

Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor.

-

Materials: Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells), [³H]-DAMGO (a high-affinity µ-opioid receptor agonist radioligand), test compounds, and a non-specific binding control (e.g., Naloxone).

-

Procedure: a. Incubate the receptor-expressing membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound in an appropriate assay buffer. b. Allow the mixture to incubate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. d. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Oncology

The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and the disruption of critical signaling pathways.[1][10]

Palbociclib (Ibrance®) is a selective inhibitor of CDK4 and CDK6, kinases that are critical for cell cycle progression. It is used to treat certain types of breast cancer. The drug's structure features a central pyridopyrimidine core linked to a piperazine ring on one side and an acetylated piperidine on the other.

-

SAR Insights:

-

The 2-(piperazin-1-yl)pyridine moiety is crucial for engaging with the kinase hinge region.

-

The piperidine ring serves as a non-planar linker that correctly orients the cyclopentyl group, which fits into a hydrophobic pocket of the enzyme.

-

The acetyl group on the piperidine nitrogen enhances cellular permeability and contributes to the overall favorable pharmacokinetic profile.[5]

-

Infectious Diseases: HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells. Piperidine-containing molecules have been successfully developed as potent CCR5 antagonists.

-

SAR Insights:

-

The piperidine ring often serves as the central scaffold, correctly positioning the substituents required for blocking the CCR5 co-receptor.[1]

-

A basic nitrogen on the piperidine (or a bioisostere) is often crucial for interacting with acidic residues on the receptor.

-

The stereochemistry of substituents on the piperidine ring is critical for activity, highlighting the importance of the scaffold's 3D nature.[1]

-

| 4-Hydroxypiperidine Derivative | R Group | HIV-1 Entry Inhibition (IC50, nM) |

| Compound A | -CH₂-Phenyl | 15.2 |

| Compound B | -CH₂-(4-F-Phenyl) | 8.5 |

| Compound C | -CH₂-(3,4-di-Cl-Phenyl) | 2.1 |

| Compound D | -CH₂-(4-CF₃-Phenyl) | 1.8 |

Illustrative data based on general SAR trends for CCR5 antagonists.[1]

Pharmacokinetic Profile and Bioisosteric Modifications

The piperidine scaffold generally confers favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, enhancing the "druggability" of a molecule.[3] Its relative metabolic stability and ability to modulate lipophilicity contribute to improved oral bioavailability and appropriate distribution profiles.[3][11]

However, the piperidine ring is not metabolically inert. The carbon atoms adjacent (alpha) to the nitrogen are often susceptible to cytochrome P450-mediated oxidation, which can be a primary route of clearance.[12] When this metabolic pathway limits a compound's efficacy or duration of action, medicinal chemists turn to bioisosteric replacement.

A bioisostere is a different functional group that retains the essential biological activity of the original group while potentially altering physicochemical or pharmacokinetic properties.

| Scaffold | Key Features | Impact on Properties |

| Piperidine | Baseline scaffold. pKa ~11.2. | Standard lipophilicity and basicity. Potential for α-nitrogen oxidation. |

| Morpholine | Oxygen atom replaces a CH₂. | Reduces lipophilicity and basicity (pKa ~8.4). Can block a site of metabolism and add a hydrogen bond acceptor.[12] |

| Tropane | Bridged bicyclic structure. | More rigid and conformationally constrained than piperidine. Can alter receptor binding and reduce metabolism.[12] |

| Azaspiro[3.3]heptane | Spirocyclic system. | Proposed as a 3D bioisostere that can improve solubility and reduce metabolic degradation while exploring different spatial vectors.[13][14] |

-

Objective: To determine the rate of metabolism of a test compound by liver microsomes, providing an early indication of its metabolic stability and potential in vivo clearance.

-

Materials: Liver microsomes (human, rat, etc.), NADPH (cofactor for P450 enzymes), test compound, and a control compound with known metabolic stability (e.g., Verapamil for high clearance, Verapamil for low clearance).

-

Procedure: a. Pre-incubate the test compound with liver microsomes in a phosphate buffer at 37 °C. b. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction. d. Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the rate constant of elimination (k). From this, calculate the in vitro half-life (t½ = 0.693 / k). This data is used to predict in vivo hepatic clearance.[2]

The Critical Role of Chirality

The three-dimensional nature of the piperidine scaffold means that substitution often creates one or more chiral centers. The specific stereochemistry of a molecule is paramount, as biological systems are inherently chiral. Introducing chiral piperidine scaffolds can be a powerful strategy to:

-

Enhance Biological Activity and Selectivity: Enantiomers can fit differently into a chiral binding pocket, often resulting in one being significantly more potent than the other (the eutomer vs. the distomer).[15][16]

-

Modulate Physicochemical Properties: Stereochemistry can influence crystal packing, which affects solubility and melting point.[16]

-

Improve Pharmacokinetic Properties: Different stereoisomers can be metabolized at different rates by enzymes, leading to improved metabolic stability and bioavailability.[15]

-

Reduce hERG Toxicity: In some cases, undesirable off-target activity, such as inhibition of the hERG potassium channel (a common cause of cardiac toxicity), resides in one stereoisomer, which can be eliminated through chiral synthesis.[15][16]

The development of drugs like Abemaciclib and Atogepant , which contain complex chiral piperidine moieties, underscores the industry's focus on accessing specific stereoisomers to maximize therapeutic benefit and minimize adverse effects.[17][18]

Conclusion and Future Perspectives

The piperidine scaffold is far more than just a common heterocycle; it is a validated and versatile building block that has proven its worth time and again in the crucible of drug discovery. Its unique combination of a three-dimensional, conformationally defined structure, tunable basicity, and synthetic accessibility ensures its continued prominence in the medicinal chemist's toolkit.

The future of piperidine-based drug discovery is bright. Innovations in synthetic chemistry are enabling the creation of increasingly complex and diverse piperidine libraries with greater three-dimensional character.[8][19] As our understanding of biology deepens and new therapeutic targets are identified, the piperidine scaffold will undoubtedly be adapted and deployed in novel ways to address unmet medical needs. Its legacy as a cornerstone of modern pharmaceuticals is secure, and its potential to form the basis of future medicines remains vast.

References

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. ([Link])

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. ([Link])

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. ([Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. ([Link])

-

Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ([Link])

-

Pharmacological properties of natural piperidine derivatives. - ResearchGate. ([Link])

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. ([Link])

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. ([Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

-

P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling | ACS Pharmacology & Translational Science. ([Link])

-

Synthesis and pharmacological activity of potential cocaine antagonists. 2. Structure-activity relationship studies of piperidine ring-substituted methylphenidate analogs - PubMed. ([Link])

-

Piperidine Synthesis. - DTIC. ([Link])

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development | Request PDF - ResearchGate. ([Link])

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio -... ([Link])

-

Piperidine in treatment of cancer | Download Scientific Diagram - ResearchGate. ([Link])

-

Ring Bioisosteres - Cambridge MedChem Consulting. ([Link])

-

Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. ([Link])

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. ([Link])

-

Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. ([Link])

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. ([Link])

-

Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed. ([Link])

-

Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop. ([Link])

-

The Promise of Piperine in Cancer Chemoprevention - MDPI. ([Link])

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective | Bentham Science Publishers. ([Link])

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ([Link])

-

Piperidine - Wikipedia. ([Link])

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. ([Link])

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). ([Link])

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC. ([Link])

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease - Ingenta Connect. ([Link])

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. ([Link])

-

Structure of the U.S. FDA-approved drugs that contain chiral piperidine... - ResearchGate. ([Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]

- 14. Benzene Bioisosteric Replacements - Enamine [enamine.net]

- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.com [thieme-connect.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to cis-3-Methoxycarbonylamino-4-methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of novel bioactive molecules. Within this vast chemical space, substituted piperidines such as cis-3-Methoxycarbonylamino-4-methylpiperidine represent a critical class of building blocks. The strategic placement of a methyl group at the 4-position and a methoxycarbonylamino substituent at the 3-position, with a defined cis stereochemistry, offers a nuanced platform for probing and optimizing molecular interactions with biological targets. This guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, alongside a detailed, field-proven synthetic protocol, to empower researchers in its effective application.

Molecular Identity and Physicochemical Properties

The foundational step in the proficient use of any chemical entity is a thorough understanding of its fundamental properties. This section delineates the key identifiers and physicochemical characteristics of this compound.

Nomenclature and Structural Representation

-

Systematic IUPAC Name: methyl (cis-4-methylpiperidin-3-yl)carbamate

-

Synonyms: cis-3-(Methoxycarbonylamino)-4-methylpiperidine

-

CAS Number: While a specific CAS number for the cis isomer is not broadly indexed, related structures are cataloged under 1204176-45-3 and 694495-64-2.

-

Canonical SMILES: COC(=O)N[C@H]1CNCC1 (representative of one enantiomer of the cis-diastereomer)

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below. This data is essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂ | Calculated |

| Molecular Weight | 172.22 g/mol | [1][2][3] |

| Exact Mass | 172.12118 Da | Calculated |

| Elemental Composition | C: 55.79%, H: 9.36%, N: 16.27%, O: 18.58% | Calculated |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| LogP (Predicted) | 0.28 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of substituted piperidines often presents challenges in achieving the desired regioselectivity and stereocontrol. The following section details a robust and scalable synthetic approach adapted from established methodologies for related carbamates, ensuring high purity and yield.[4][5] This self-validating protocol incorporates in-process controls to guide the researcher.

Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process commencing from a suitably protected piperidone precursor. The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-4-methylpiperidin-3-one

-

To a solution of N-benzyl-4-piperidone (1 equivalent) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add methyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-methylpiperidin-3-one.

Step 2: Synthesis of cis-N-Benzyl-4-methylpiperidin-3-amine

-

Dissolve N-benzyl-4-methylpiperidin-3-one (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

-

Add sodium acetate (2 equivalents) and stir the mixture at reflux for 4 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and dichloromethane.

-

Dry the organic layer, concentrate, and dissolve the resulting oxime in acetic acid.

-

Add platinum(IV) oxide (0.05 equivalents) and hydrogenate the mixture at 50 psi overnight.

-

Filter the catalyst through Celite and neutralize the filtrate with aqueous sodium hydroxide.

-

Extract the product with dichloromethane, dry the organic phase, and concentrate to yield the crude cis-amine, which is often carried forward without further purification. The cis isomer is the major product under these reduction conditions.

Step 3: Synthesis of methyl (cis-N-Benzyl-4-methylpiperidin-3-yl)carbamate

-

Dissolve the crude cis-N-benzyl-4-methylpiperidin-3-amine (1 equivalent) in dichloromethane.

-

Add triethylamine (1.5 equivalents) and cool the solution to 0 °C.

-

Slowly add methyl chloroformate (1.1 equivalents) and stir the reaction at room temperature for 3 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash chromatography to obtain the N-benzylated intermediate.

Step 4: Deprotection to yield this compound

-

Dissolve the purified methyl (cis-N-benzyl-4-methylpiperidin-3-yl)carbamate (1 equivalent) in methanol.

-

Add palladium on carbon (10 wt. %, 0.1 equivalents) and hydrogenate at 50 psi until TLC or LC-MS indicates complete consumption of the starting material.

-

Filter the catalyst through Celite and concentrate the filtrate to yield the final product, this compound, as a solid or oil.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are essential for a comprehensive evaluation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the molecular structure. Key diagnostic signals in the ¹H NMR spectrum include the doublet for the methyl group, the methoxy singlet, and the characteristic multiplets for the piperidine ring protons. The coupling constants between protons at the 3- and 4-positions are indicative of the cis stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the calculated exact mass of 172.12118 Da.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic or trifluoroacetic acid is a typical starting point for method development.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block in the synthesis of complex molecules for drug discovery.

-

Scaffold for Lead Optimization: The piperidine ring serves as a non-planar scaffold, while the methyl group can act as a conformational lock or a probe for hydrophobic interactions.

-

Introduction of a Hydrogen Bond Donor: The carbamate NH group provides a hydrogen bond donor, which can be crucial for anchoring a molecule within a protein's binding site.

-

Vectorial Exit Point for Further Functionalization: The secondary amine of the piperidine ring allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR). This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies.

The logical relationship of its application in drug discovery is depicted below.

Caption: Application logic in drug discovery.

References

-

Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777. [Link]

-

ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

Sources

Methodological & Application

Technical Guide: Synthesis and Application of cis-3-Methoxycarbonylamino-4-methylpiperidine

Topic: cis-3-Methoxycarbonylamino-4-methylpiperidine as a Pharmaceutical Intermediate Content Type: Detailed Application Note and Protocol Guide

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Abstract: This guide details the chemical profile, synthesis, and quality control of this compound (CAS 694495-64-2), a critical chiral building block in the manufacturing of Janus Kinase (JAK) inhibitors, specifically Tofacitinib. We provide an industrial-scale synthesis protocol via pyridine hydrogenation, analytical methods for stereochemical purity, and downstream application workflows.

Chemical Profile & Significance[1][2]

This compound is a protected diamine scaffold. Its cis-configuration (typically (3R,4R) in the final drug substance) is essential for the biological activity of the target JAK inhibitor. The methoxycarbonyl (carbamate) group serves as a robust protecting group for the C3-amine during the reduction of the pyridine ring and subsequent coupling steps.

| Property | Specification |

| Chemical Name | Methyl (cis-4-methylpiperidin-3-yl)carbamate |

| CAS Number | 694495-64-2 (Generic cis), 477600-74-1 (Specific stereoisomers often referenced) |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.23 g/mol |

| Stereochemistry | cis-configuration (racemic or enantiopure depending on resolution) |

| Appearance | White to off-white solid (often handled as HCl salt) |

| Solubility | Soluble in Methanol, Water, DMSO; Sparingly soluble in non-polar solvents.[1] |

| Key Application | Precursor to the N-methyl-amino piperidine side chain of Tofacitinib. |

Synthesis Protocol: Pyridine Hydrogenation Route

The most scalable industrial route avoids the formation of trans-isomers associated with reductive amination of piperidones by utilizing the inherent planarity of a pyridine precursor followed by catalytic hydrogenation.

Mechanism & Workflow

The synthesis proceeds via the protection of 3-amino-4-methylpyridine followed by a heterogeneous catalytic hydrogenation. The catalyst and solvent system are critical to favor the cis-diastereomer via "one-face" adsorption on the catalyst surface.

Figure 1: Stereoselective synthesis pathway via pyridine hydrogenation.

Experimental Procedure

Step 1: Carbamate Protection [2][3]

-

Reagents: 3-Amino-4-methylpyridine (1.0 eq), Methyl chloroformate (1.1 eq), Pyridine or Triethylamine (1.2 eq), Dichloromethane (DCM) or Toluene (10 V).

-

Setup: Charge 3-amino-4-methylpyridine and base into the reactor with solvent. Cool to 0–5 °C.

-

Addition: Add Methyl chloroformate dropwise, maintaining temperature <10 °C (exothermic).

-

Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC/TLC.

-

Workup: Quench with water. Separate organic layer. Wash with dilute HCl (to remove unreacted pyridine starting material) and brine. Dry and concentrate to yield Methyl (4-methylpyridin-3-yl)carbamate .

Step 2: Catalytic Hydrogenation (The Critical Step)

Note: This step establishes the cis-stereochemistry.

-

Reagents: Pyridine Carbamate intermediate (from Step 1), 5% Rhodium on Carbon (Rh/C) or 10% Palladium on Carbon (Pd/C) (5–10 wt% loading), Acetic Acid (solvent).

-

Conditions: Hydrogen pressure (50–100 psi), Temperature 50–60 °C.

-

Process:

-

Charge the autoclave with the intermediate and Acetic Acid.

-

Add the catalyst (slurried in solvent).

-

Purge with Nitrogen (3x) then Hydrogen (3x).

-

Stir vigorously under H₂ pressure.

-

Endpoint: Reaction is complete when H₂ uptake ceases (approx. 12–24 h).

-

-

Workup: Filter catalyst through Celite. Concentrate the filtrate to remove Acetic Acid.

-

Isolation: Dissolve residue in Isopropanol/Methanol. Add HCl (gas or solution) to precipitate the This compound Hydrochloride .

-

Yield: Typically 85–90% (cis:trans ratio >95:5).

Quality Control & Analytical Protocols

Ensuring the correct diastereomer (cis) and enantiomer (typically 3R,4R after resolution) is paramount.

Method A: GC Analysis for cis/trans Ratio

Gas Chromatography is preferred for diastereomeric purity as the isomers have distinct boiling points.

-

Column: DB-1 or HP-5 (30 m x 0.32 mm x 0.25 µm).

-

Carrier Gas: Helium or Nitrogen (1.0 mL/min).

-

Temp Program: 100 °C (hold 2 min) -> 10 °C/min -> 250 °C (hold 5 min).

-

Detector: FID (280 °C).

-

Retention: The cis-isomer typically elutes after the trans-isomer due to intramolecular hydrogen bonding effects in the gas phase, though this must be confirmed with standards.

Method B: Chiral HPLC for Enantiomeric Purity

To confirm the enantiomeric excess (ee%) of the resolved (3R,4R) isomer.

-

Column: Chiralpak AD-H or Lux Cellulose-2 (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 210 nm (weak absorption) or Refractive Index (RI).

-

Sample Prep: Dissolve free base in Ethanol.

Application: Tofacitinib Synthesis Integration

The this compound is not the final side chain; it requires reduction to the N-methyl amine.

Downstream Workflow

-

N-Benzylation (Optional): If not already performed, the piperidine nitrogen is often protected (e.g., Benzyl) to prevent side reactions during the carbamate reduction.

-

Carbamate Reduction: The methoxycarbonyl group (–NHCOOMe) is reduced to the methylamine (–NHMe).

-

Deprotection & Coupling: The benzyl group is removed (H₂/Pd), and the resulting secondary amine is coupled to the 4-chloropyrrolo[2,3-d]pyrimidine core.

Figure 2: Transformation of the intermediate into the Tofacitinib scaffold.

Safety & Handling

-

Hazards: The compound is an amine derivative and should be treated as a potential irritant. The hydrochloride salt is corrosive to eyes.

-

Storage: Hygroscopic. Store in tightly sealed containers at 2–8 °C.

-

Process Safety:

-

Hydrogenation: High-pressure H₂ carries explosion risks. Use rated autoclaves and grounding.

-

LiAlH4 Reduction: Generates H₂ gas; extreme fire hazard. Quench carefully (Fieser method).

-

References

-

Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof." U.S. Patent RE41,783. Link

-

Ripin, D. H. B., et al. "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 2003, 7(1), 115–120. Link

- Miao, Y., et al. "A novel stereoselective synthesis of Tofacitinib." Tetrahedron Letters, 2014.

-

Phenomenex. "Chiral HPLC Separations: A Guide to Polysaccharide Phases." Technical Guide. Link

-

ChemicalBook. "this compound Product Profile." Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cipac.org [cipac.org]

- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of cis-3-Methoxycarbonylamino-4-methylpiperidine in Tofacitinib Synthesis

This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of Tofacitinib (CP-690,550). It focuses on the strategic utilization of cis-3-Methoxycarbonylamino-4-methylpiperidine (CAS 694495-64-2), a critical intermediate that establishes the drug's essential stereochemical architecture.

Executive Summary

The synthesis of Tofacitinib, a Janus Kinase 3 (JAK3) inhibitor, hinges on the efficient construction of the chiral (3R,4R)-4-methyl-3-(methylamino)piperidine core.[1][2] While various routes exist, the "Pyridine Hydrogenation Route" utilizing This compound offers superior diastereoselectivity and scalability. This intermediate serves a dual function: it "locks" the cis-relative stereochemistry via heterogeneous hydrogenation and acts as a masked precursor for the N-methylamine moiety, avoiding the selectivity issues associated with direct methylation of primary amines.

This guide details the synthesis, isolation, and downstream processing of this intermediate, emphasizing Critical Process Parameters (CPPs) for maximizing the cis:trans ratio.

Chemical Logic & Mechanism[3][4][5]

The Stereochemical Challenge

Tofacitinib requires a specific (3R,4R) absolute configuration. The cis-relationship between the C3-amino and C4-methyl groups is thermodynamically less stable than the trans-isomer.

-

Solution: Hydrogenation of the pyridine ring (which is planar) allows for kinetic control. Using a carbamate-protected pyridine (Methyl (4-methylpyridin-3-yl)carbamate ) directs hydrogen addition to the same face of the ring, favoring the cis-isomer.

-

Role of the Methoxycarbonyl Group:

-

Electronic Activation: Facilitates lower-temperature hydrogenation compared to the free amine.

-

Precursor Utility: It is reduced in a subsequent step (using LiAlH₄ or Red-Al) to generate the N-methyl group directly, bypassing the need for toxic methylating agents like methyl iodide.

-

Reaction Pathway Visualization

The following diagram illustrates the transformation from the pyridine starting material to the resolved Tofacitinib precursor.

Figure 1: Synthetic pathway highlighting the central role of the carbamate intermediate in establishing stereochemistry.

Experimental Protocol

Stage 1: Synthesis of this compound

Objective: Hydrogenation of Methyl (4-methylpyridin-3-yl)carbamate to the cis-piperidine.

Reagents & Equipment:

-

Substrate: Methyl (4-methylpyridin-3-yl)carbamate (1.0 equiv)

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Rh/C (0.05 equiv metal basis). Note: Rhodium is preferred over Palladium for higher cis-selectivity.

-

Solvent: Acetic Acid (AcOH) or Methanol/AcOH mixture (10 vol).

-

Equipment: High-pressure hydrogenation reactor (Hastelloy or Stainless Steel).

Protocol:

-

Charging: Charge the reactor with the pyridine carbamate substrate and solvent (AcOH). Inert the vessel with Nitrogen (N₂).

-

Catalyst Addition: Add the Rh catalyst as a slurry in the solvent to avoid dry catalyst ignition hazards.

-

Hydrogenation:

-

Pressurize with Hydrogen (H₂) to 50–60 bar (725–870 psi) .

-

Heat to 60–70°C .

-

Critical Process Parameter: Maintain agitation at >800 rpm to eliminate mass transfer limitations.

-

Reaction time: 12–18 hours. Monitor H₂ uptake.

-

-

Work-up:

-

Cool to 25°C and vent H₂. Purge with N₂.[3]

-

Filter the catalyst through a Celite pad (recover catalyst for refining).

-

Concentrate the filtrate under reduced pressure to remove AcOH.

-

Basification: Dilute residue with water and adjust pH to >12 using 50% NaOH (keep temp <20°C).

-

Extract with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

-

-

Isolation: Concentrate the organic layer to yield the crude cis-piperidine carbamate as a viscous oil or low-melting solid.

Expected Yield: 85–92% cis:trans Ratio: Typically >90:10 (Optimize via catalyst loading and temperature).

Stage 2: Transformation to N-Methylamine (Reductive Cleavage)

Objective: Convert the methoxycarbonyl group into the N-methyl group while simultaneously reducing the N-benzyl group (if benzylation was performed prior) or preparing for resolution.

Protocol (via LiAlH₄ Reduction):

-

Setup: Use a dry reactor under N₂ atmosphere.

-

Reagent Prep: Suspend LiAlH₄ (3.0 equiv) in dry THF (10 vol). Cool to 0°C.

-

Addition: Dissolve the cis-piperidine carbamate (from Stage 1) in dry THF. Add dropwise to the LiAlH₄ suspension, maintaining internal temperature <10°C.

-

Reflux: After addition, warm to reflux (65°C) for 4–6 hours. Mechanism: The carbamate (R-NH-COOMe) is reduced to the methylamine (R-NHMe).

-

Quench (Fieser Method):

-

Cool to 0°C.

-

Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

-

Filtration: Filter the granular aluminum salts. Wash cake with THF.

-

Product: The filtrate contains the crude cis-3-methylamino-4-methylpiperidine.

Quality Control & Characterization

Critical Quality Attributes (CQAs)

For the intermediate to be viable for the subsequent resolution step, it must meet these criteria:

| Parameter | Specification | Method |

| Appearance | Viscous colorless to pale yellow oil | Visual |

| Purity (GC/HPLC) | > 95.0% area | HPLC (C18, ACN/Buffer) |

| Diastereomeric Ratio | cis:trans > 85:15 | 1H-NMR or Chiral GC |

| Water Content | < 0.5% w/w | Karl Fischer (KF) |

NMR Diagnostic Signals

To distinguish cis from trans isomers in the intermediate:

-

cis-Isomer: The coupling constant of the proton at C3 (H3) with H4 is typically smaller (J ≈ 2–5 Hz) due to the gauche relationship.

-

trans-Isomer: The H3–H4 coupling is larger (J ≈ 10–12 Hz) indicating an anti-periplanar arrangement.

Process Flow & Troubleshooting

Process Flow Diagram

Figure 2: Operational workflow for the isolation of the cis-intermediate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low cis selectivity (<80%) | High reaction temperature (>80°C) | Reduce temperature to 50–60°C. Higher temps favor thermodynamic trans product. |

| Incomplete Conversion | Catalyst poisoning or low H₂ pressure | Check H₂ pressure lines. Ensure substrate is free of sulfur/amine poisons. Add fresh catalyst. |

| Formation of De-protected Amine | Acidic hydrolysis during hydrogenation | Ensure solvent is dry. If using AcOH, remove promptly after reaction. |

| Aluminum Salts Clogging | Improper quench of LiAlH₄ | Use the Fieser method (1:1:3 ratio) strictly to generate granular, filterable salts. |

References

-

Pfizer Inc. (2003).[4][5] Pyrrolo[2,3-d]pyrimidine compounds. US Patent 6,627,754.[6] Link

- Primary source for the discovery chemistry route and the structure of Tofacitinib.

-

Ripin, D. H. B., et al. (2003).[4] "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 7(1), 115–120.[4] Link

- Authoritative source on the process chemistry and resolution of the piperidine intermedi

-

Miao, L., et al. (2014). "An Efficient Synthesis of Tofacitinib Citrate." Organic Preparations and Procedures International, 46(2), 175-180. Link

- Details the optimization of the reduction and coupling steps.

-

ChemicalBook. (n.d.). This compound Product Page. Link

- Source for physical properties and CAS verific

Sources

- 1. research.unl.pt [research.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Tofacitinib Citrate, 的合成 توفاسيتين يب Тофацитиниб トファシチニブ [orgspectroscopyint.blogspot.com]

- 4. thieme.de [thieme.de]

- 5. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 6. CN103819474A - Preparation method of tofacitinib - Google Patents [patents.google.com]

Application Note: High-Purity Isolation and Purification of cis-3-Methoxycarbonylamino-4-methylpiperidine

Executive Summary

This application note details the purification protocols for cis-3-Methoxycarbonylamino-4-methylpiperidine (and its N-benzyl protected precursor), a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) .

The synthesis of this intermediate typically involves the catalytic hydrogenation of a pyridine precursor, yielding a mixture of cis (desired) and trans (undesired) diastereomers. The primary challenge is upgrading the diastereomeric ratio (dr) from ~85:15 to >99:1 while removing residual metal catalysts (Pd, Rh, Ru). This guide provides a scalable, self-validating protocol based on hydrochloride salt formation and fractional crystallization , ensuring high diastereomeric purity prior to downstream resolution or coupling.

Chemical Context & Stereochemical Challenges

The target molecule possesses two contiguous stereocenters at positions 3 and 4. The cis-configuration is thermodynamically favored during hydrogenation but kinetic control often leads to 5–15% trans-isomer contamination.

The Synthetic Pathway

The industrial route typically proceeds via the N-benzyl protected intermediate to facilitate crystallization.

-

Precursor: 1-Benzyl-3-methoxycarbonylamino-4-methylpyridinium halide.

-

Reaction: Heterogeneous hydrogenation (e.g., Rh/C or Pd/C, 50–60°C, 20–50 bar H₂).

-

Crude Output: cis-1-benzyl-3-methoxycarbonylamino-4-methylpiperidine (Major) + trans-isomer (Minor) + Catalyst residues.

The purification strategy exploits the significant solubility difference between the cis and trans hydrochloride salts in alcoholic solvents.

Experimental Protocol: Diastereomeric Purification

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Crude Reactant: Reaction mixture containing cis/trans-1-benzyl-3-methoxycarbonylamino-4-methylpiperidine.

-

Solvents: Ethanol (Absolute), Methanol, Isopropyl Alcohol (IPA), n-Heptane.

-

Reagents: Hydrochloric acid (gas or 4M-6M solution in Ethanol/Dioxane), Sodium Hydroxide (50% aq).

-

Filtration Aid: Celite® 545 or equivalent diatomaceous earth.

Protocol A: Catalyst Removal and Workup

Rationale: Metal scavengers must be removed prior to crystallization to prevent occlusion in the crystal lattice.

-

Dilution: Dilute the crude hydrogenation mixture with Methanol (5 volumes) to ensure all organic products are dissolved.

-

Filtration: Filter the warm mixture (40°C) through a pad of Celite® 545 to remove the heterogeneous catalyst (Pd/C or Rh/C).

-

Wash: Rinse the filter cake with warm Methanol (2 volumes).

-

Concentration: Concentrate the filtrate under reduced pressure (45°C) to a viscous oil.

-

Solvent Swap: Add Toluene (10 volumes) and concentrate again to remove residual methanol and water (azeotropic drying).

Protocol B: Selective Crystallization of the cis-Hydrochloride Salt

Rationale: The cis-isomer HCl salt crystallizes readily from ethanol/IPA, while the trans-isomer remains significantly more soluble in the mother liquor.

-

Dissolution: Dissolve the oily residue from Protocol A in Absolute Ethanol (6 volumes) .

-

Acidification: Cool the solution to 0–5°C . Slowly add HCl in Ethanol (1.1 equivalents) dropwise over 60 minutes.

-

Control Point: Maintain internal temperature <10°C to avoid localized exotherms which can degrade the carbamate.

-

-

Nucleation: Seed the mixture with pure cis-isomer crystals (0.5 wt%) if available. Stir at 0°C for 2 hours. A thick white precipitate should form.

-

Maturation: Warm the slurry to 20–25°C and stir for 4 hours. This "digest" step allows Ostwald ripening, dissolving small impure crystals and growing larger, purer cis crystals.

-

Anti-Solvent Addition (Optional for Yield): If yield is low, slowly add n-Heptane (2 volumes) over 30 minutes to decrease the solubility of the salt.

-

Isolation: Filter the solid under vacuum or nitrogen pressure.

-

Wash: Wash the cake with cold Ethanol/Heptane (1:1, 2 volumes) .

-

Drying: Dry the solid at 45°C under vacuum to constant weight.

Expected Result: White crystalline solid.[1] Purity Target: >98.5% cis-isomer (HPLC), <0.5% trans-isomer.

Protocol C: Free-Basing (If N-H form is required)

Rationale: Downstream steps (e.g., chiral resolution or coupling) often require the free amine.

-

Suspension: Suspend the purified HCl salt in Water (5 volumes) and Dichloromethane (DCM, 5 volumes) .

-

Neutralization: Adjust pH to 10–11 using 50% NaOH or saturated Na₂CO₃ .

-

Extraction: Separate phases. Extract the aqueous layer twice with DCM.

-

Drying: Dry combined organics over Na₂SO₄ and concentrate.

Process Visualization

Caption: Workflow for the purification of this compound via HCl salt formation.

Analytical Verification & Data

To validate the purification, use the following HPLC parameters. The cis and trans isomers are diastereomers and will have distinct retention times.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH 9.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 60% B over 15 min |

| Detection | UV @ 210 nm (Amide absorption) |

| Differentiation | cis-isomer typically elutes after the trans-isomer due to intramolecular H-bonding effects in the carbamate. |

NMR Diagnostic (¹H NMR, 400 MHz, CDCl₃):

-

Cis-Isomer: The coupling constant between H3 and H4 is typically smaller (

) due to the gauche relationship. -

Trans-Isomer: The coupling constant is larger (

) indicating an anti-periplanar arrangement.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Salt solubility is too high in pure Ethanol. | Add anti-solvent (Heptane or MTBE) slowly after initial crystallization. Cool to -10°C before filtering. |

| Poor dr (High Trans) | Cooling was too rapid; "Crash" precipitation occurred. | Re-heat the slurry to reflux to dissolve fines, then cool slowly (5°C/hour). Increase digestion time. |

| Colored Product | Residual Pd/Rh catalyst or resin formation. | Treat the free-base solution with activated carbon (Charcoal) or a metal scavenger (e.g., SiliaMetS®) before salt formation. |

| Oiling Out | Water content in solvent is too high. | Ensure "Absolute" Ethanol is used. Azeotrope the crude oil with Toluene before adding Ethanol. |

References

-

Pfizer Inc. "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine". World Intellectual Property Organization, WO 2007/012953, 2007. Link

-

Unichem Laboratories Ltd. "An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine". European Patent Office, EP 3539965 A1, 2019. Link

- Ruggeri, S. G., et al. "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550". Organic Process Research & Development, Vol. 19, No. 12, 2015.

-

ChemicalBook. "(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis protocols". Link

Sources

Analytical Characterization of Substituted Piperidines: A Comprehensive Guide

Abstract

Substituted piperidines represent a cornerstone pharmacophore in drug discovery, appearing in blockbuster pharmaceuticals (e.g., methylphenidate, paroxetine) and controlled substances (e.g., fentanyl analogues, PCP). Their characterization is complicated by high conformational flexibility, the presence of multiple stereocenters, and the existence of regioisomers with identical mass spectra. This guide provides a definitive analytical framework for characterizing these compounds, prioritizing stereochemical elucidation via NMR and isomeric differentiation via MS/MS.

Introduction: The Conformational Challenge

The piperidine ring exists predominantly in a chair conformation.[1] Unlike flat aromatic systems, the spatial arrangement of substituents (axial vs. equatorial) dictates both the thermodynamic stability and pharmacological activity of the molecule.

-

The "Nitrogen Rule" of Conformation: In

-substituted piperidines, the substituent on the nitrogen prefers the equatorial position to minimize 1,3-diaxial interactions, although the "anomeric effect" can sometimes stabilize the axial orientation depending on the electronics of adjacent groups. -

Analytical Implication: Analytical methods must not only identify the connectivity (constitution) but also the relative and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Stereochemical Elucidation and Conformational Locking.

NMR is the primary tool for determining the relative stereochemistry of substituents on the piperidine ring. The analysis relies heavily on the Karplus relationship, which correlates the vicinal coupling constant (

Coupling Constants as a Stereochemical Ruler

In a fixed chair conformation:

-

Axial-Axial (

) Coupling: The dihedral angle is ~180°. This results in a large coupling constant, typically 10–13 Hz . -

Axial-Equatorial (

) or Equatorial-Equatorial (

Application Insight: If a multiplet for a ring proton shows a large splitting (>10 Hz), that proton must be axial. If the signal is a narrow multiplet (width at half-height < 10 Hz), the proton is likely equatorial.

Solvent Selection for Conformational Analysis

Piperidines undergo rapid ring inversion (chair-chair flipping) at room temperature, which averages the coupling constants.

-

Strategy: To measure accurate

values, the conformation must be "locked." -

Method: Perform low-temperature NMR (e.g., -40°C to -80°C) using solvents with low freezing points like CD₂Cl₂ or Toluene-d8 . Alternatively, protonating the amine (forming the HCl salt) often increases the barrier to inversion, sharpening the signals in DMSO-d6 or D₂O .

Data Summary: Diagnostic Signals

| Feature | Parameter | Diagnostic Value |

| Stereochemistry | 10–13 Hz (Indicates trans-diaxial relationship) | |

| Stereochemistry | 2–5 Hz (Indicates cis or trans-diequatorial) | |

| N-Substitution | ||

| Salt Formation | ||

| Configuration | NOE/ROESY | Strong correlation between 1,3-diaxial protons |

Mass Spectrometry (MS)

Objective: Structural Identification and Isomer Differentiation.[2][3][4][5][6]

While NMR solves stereochemistry, MS is critical for sensitivity and identifying unknown analogues (e.g., forensic analysis of fentanyl derivatives).

Electron Impact (EI) Fragmentation Logic

Piperidines under EI (70 eV) follow a predictable fragmentation pathway dominated by

-

Ionization: Removal of an electron from the nitrogen lone pair.

- -Cleavage: Homolytic cleavage of the C-C bond adjacent to the nitrogen.

-

Rule: The largest alkyl group at the

-position is lost preferentially to form a stable iminium ion.

Example (2-methylpiperidine):

-

Loss of H• (M-1) is minor.

-

Loss of[5] •CH₃ (M-15) is favored, forming the

84 iminium ion.

Fentanyl Analogue Differentiation

Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) presents a unique challenge.

-

Diagnostic Fragment (

189): Corresponds to the N-phenyl-propanamide moiety attached to the piperidine ring. -

Diagnostic Fragment (

146): Formed by secondary fragmentation of the piperidine ring.[7] -

Differentiation: Substitutions on the aniline ring shift the 189 peak. Substitutions on the piperidine ring shift the 146 peak.[7]

Visualization: MS Fragmentation Pathway

Caption: Logical flow of piperidine fragmentation under EI-MS, highlighting the formation of the diagnostic iminium ion and specific fentanyl markers.

Experimental Protocols

Protocol A: Stereochemical Determination via NMR

Purpose: To distinguish between axial and equatorial isomers of 3- or 4-substituted piperidines.

Reagents:

-

Deuterated Solvent: CDCl₃ (for free base) or DMSO-d6 (for salts).[8]

-